2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide
CAS No.: 748792-96-3
Cat. No.: VC5381730
Molecular Formula: C21H17ClN2O4
Molecular Weight: 396.83
* For research use only. Not for human or veterinary use.
![2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide - 748792-96-3](/images/structure/VC5381730.png)
Specification
CAS No. | 748792-96-3 |
---|---|
Molecular Formula | C21H17ClN2O4 |
Molecular Weight | 396.83 |
IUPAC Name | 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide |
Standard InChI | InChI=1S/C21H17ClN2O4/c1-26-15-7-3-13(4-8-15)19-17(12-23)21(24-18(25)11-22)28-20(19)14-5-9-16(27-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,25) |
Standard InChI Key | QHRBLPZVDAWMNS-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)OC |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide involves multi-step reactions, typically starting with the condensation of 4-methoxybenzaldehyde derivatives with ethyl cyanoacetate and thiourea in the presence of potassium carbonate . Subsequent cyclization forms the furan ring, followed by chloroacetylation to introduce the acetamide moiety. Key steps include:
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Formation of the Furan Core: Aromatic aldehydes react with ethyl cyanoacetate and thiourea under reflux to yield 2-thiouracil intermediates, which undergo cyclization .
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Chloroacetylation: The intermediate furan derivative is treated with chloroacetyl chloride in acetone, yielding the final product.
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Furan cyclization | K₂CO₃, ethanol, reflux | 65–73 |
Chloroacetylation | Chloroacetyl chloride, acetone | 51–68 |
Physicochemical Properties
Molecular Characteristics
The compound has a molecular formula of C₂₁H₁₇ClN₂O₄ and a molecular weight of 396.83 g/mol. Its structure features:
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A furan ring substituted at positions 3 (cyano), 4, and 5 (4-methoxyphenyl groups).
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A chloroacetamide side chain at position 2, enhancing electrophilic reactivity .
Key Spectral Data:
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IR: Peaks at 3290 cm⁻¹ (N-H stretch), 2221 cm⁻¹ (C≡N), and 1658 cm⁻¹ (C=O) .
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¹H NMR: Signals at δ 2.29 (s, CH₃), 4.18 (s, S-CH₂), and aromatic protons between δ 7.08–7.78 .
Biological Activity and Mechanisms
Antimicrobial Properties
Research highlights potent activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 8–16 µg/mL). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Table 2: Antimicrobial Efficacy
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus | 8–16 | PBP inhibition |
Bacillus subtilis | 16–32 | Membrane disruption |
Structure-Activity Relationships (SAR)
Role of Substituents
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Cyano Group (C≡N): Critical for hydrogen bonding with biological targets (e.g., bacterial PBPs).
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4-Methoxyphenyl Moieties: Enhance lipophilicity and π-π stacking with aromatic residues in enzymes .
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Chloroacetamide Side Chain: Electrophilic chlorine facilitates covalent binding to nucleophilic sites (e.g., cysteine thiols) .
Table 3: Comparative Activity of Analogues
Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
---|---|---|
Parent compound | 8–16 | 12.5 |
Des-chloro analogue | >64 | >50 |
Methoxy-free variant | 32–64 | 25.0 |
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing the chloro group with fluorine or introducing sulfonamide linkages, have improved pharmacokinetic profiles . For example, a sulfonamide derivative showed a 3-fold increase in oral bioavailability in murine models .
Material Science Applications
The compound’s conjugated furan system exhibits fluorescence (λₑₘ: 450 nm), making it a candidate for organic light-emitting diodes (OLEDs) . Its thermal stability (Tₘ: 215°C) further supports use in high-temperature polymer composites .
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